An In-depth Technical Guide to 4-Methyl-2,1,3-benzothiadiazole: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Methyl-2,1,3-benzothiadiazole: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. As a derivative of 2,1,3-benzothiadiazole, it serves as a versatile building block for the synthesis of functional molecules with diverse applications, ranging from electro-optical materials to potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological relevance, with a focus on data and methodologies pertinent to research and drug development.
Chemical Structure and Properties
The chemical structure of 4-Methyl-2,1,3-benzothiadiazole consists of a benzene ring fused to a 2,1,3-thiadiazole ring, with a methyl group substituted at the 4-position of the benzothiadiazole core.
Molecular Formula: C₇H₆N₂S
Molecular Weight: 150.20 g/mol [1]
CAS Number: 1457-92-7[2]
SMILES: Cc1cccc2nsnc12[3]
InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N[3]
The key physicochemical properties of 4-Methyl-2,1,3-benzothiadiazole are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 228.5 ± 9.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Melting Point | Not available |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of the parent 2,1,3-benzothiadiazole in acetone shows signals at approximately δ 8.05 ppm and δ 7.72 ppm.[4] For 4-Methyl-2,1,3-benzothiadiazole, one would expect to see signals corresponding to the aromatic protons on the benzene ring, influenced by the electron-withdrawing nature of the thiadiazole ring and the electron-donating methyl group, in addition to a characteristic singlet for the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum of 2,1,3-benzothiadiazole has been studied, and the chemical shifts are influenced by the heteroatoms in the thiadiazole ring.[5] For the 4-methyl derivative, the spectrum would show distinct signals for the seven carbon atoms, including the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum of benzothiazole derivatives typically exhibits characteristic bands for C=C and C=N stretching vibrations within the aromatic system. For instance, a derivative of 4-methyl-1,3-benzothiazole shows C=C/C=N absorption bands in the range of 1629-1475 cm⁻¹.[6]
Mass Spectrometry: The mass spectrum of the parent 2,1,3-benzothiadiazole shows a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[7] For 4-Methyl-2,1,3-benzothiadiazole, the molecular ion peak is expected at m/z 150.
Synthesis of 4-Methyl-2,1,3-benzothiadiazole
The synthesis of 4-Methyl-2,1,3-benzothiadiazole is typically achieved through the reaction of a substituted o-phenylenediamine with a sulfur-containing reagent. The most common precursor is 2,3-diaminotoluene (also known as 3,4-diaminotoluene).
Experimental Protocol: Synthesis from 2,3-Diaminotoluene
This protocol describes a general method for the synthesis of 4-Methyl-2,1,3-benzothiadiazole from 2,3-diaminotoluene and thionyl chloride.
Materials:
-
2,3-Diaminotoluene
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminotoluene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride (approximately 2 equivalents) in the same anhydrous solvent to the cooled solution of 2,3-diaminotoluene. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, add a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Methyl-2,1,3-benzothiadiazole.
The following diagram illustrates the logical workflow for the synthesis and purification of 4-Methyl-2,1,3-benzothiadiazole.
Applications in Drug Development and Biological Activity
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[8] Derivatives of benzothiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
While specific biological activities and signaling pathway interactions for 4-Methyl-2,1,3-benzothiadiazole are not extensively documented in publicly available literature, the core structure serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The methyl group at the 4-position can influence the molecule's steric and electronic properties, which can in turn affect its binding affinity to biological targets.
Research on related benzothiazole derivatives has shown inhibition of various enzymes, including:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some benzothiazole derivatives have been investigated as inhibitors of these enzymes, which are relevant targets in the treatment of Alzheimer's disease.[9]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and certain benzothiazole compounds have shown inhibitory activity against this enzyme.[9]
-
Kinases: The benzothiazole scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of anticancer drugs. For example, derivatives have been explored as inhibitors of Rho-associated kinase (ROCK-II) and VEGFR-2.[1][10]
The following diagram illustrates a general logical relationship for the exploration of benzothiazole derivatives in drug discovery.
Conclusion
4-Methyl-2,1,3-benzothiadiazole is a valuable heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. While a complete set of its physicochemical and spectral data is not fully available in the public domain, information on related compounds provides a strong basis for its characterization. Its core structure is of significant interest in medicinal chemistry, offering a scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the specific biological activities and signaling pathway modulation by 4-Methyl-2,1,3-benzothiadiazole and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-methyl-2,1,3-benzothiadiazole [stenutz.eu]
- 4. 4-Methyl-2,1,3-benzothiadiazole | CAS#:1457-92-7 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. degres.eu [degres.eu]
- 7. 2,1,3-Benzothiadiazole [webbook.nist.gov]
- 8. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
